molecular formula C20H36ClNO2 B2412373 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride CAS No. 463929-18-2

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Cat. No.: B2412373
CAS No.: 463929-18-2
M. Wt: 357.96
InChI Key: VVUBQJVNRXMPAM-UHFFFAOYSA-N
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Description

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a mesityloxy group and a 2,4,4-trimethylpentan-2-ylamino group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Mesityloxy Intermediate: The mesityloxy group can be introduced through the reaction of mesitylene with an appropriate halogenating agent, followed by nucleophilic substitution with a hydroxyl group.

    Introduction of 2,4,4-Trimethylpentan-2-ylamino Group: This step involves the reaction of 2,4,4-trimethylpentan-2-amine with an appropriate electrophilic intermediate, such as an epoxide or a halohydrin.

    Final Assembly: The final step involves the coupling of the mesityloxy intermediate with the 2,4,4-trimethylpentan-2-ylamino intermediate under suitable conditions to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The mesityloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The mesityloxy group and the 2,4,4-trimethylpentan-2-ylamino group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,4-Trimethylpentan-2-yl)phenol
  • 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol

Uniqueness

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity, biological activity, or industrial utility that distinguishes it from similar compounds.

Properties

IUPAC Name

1-(2,4,4-trimethylpentan-2-ylamino)-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-14-9-15(2)18(16(3)10-14)23-12-17(22)11-21-20(7,8)13-19(4,5)6;/h9-10,17,21-22H,11-13H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUBQJVNRXMPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CNC(C)(C)CC(C)(C)C)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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